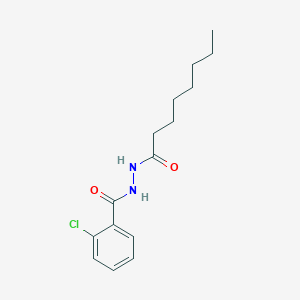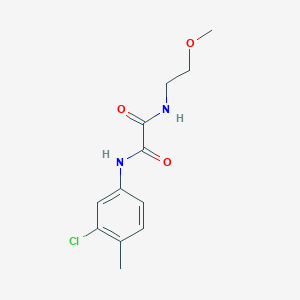![molecular formula C11H16N2O4S B4558014 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4558014.png)
2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide
Vue d'ensemble
Description
Synthesis Analysis
Synthesis approaches for compounds related to 2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide often involve multi-step reactions, including acetylation, esterification, and ester interchange steps, utilizing various reagents such as chloracetyl chloride, anhydrous sodium acetate, and methanol in the presence of catalysts like triethylamide or phase transfer catalysts. For instance, the synthesis of closely related compounds demonstrated the importance of controlled reaction conditions to achieve high yields and specific product characteristics (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been elucidated using techniques such as X-ray crystallography, IR, MS, and NMR spectroscopy. These studies reveal intricate details about the bonding, geometry, and overall molecular architecture, contributing to a deeper understanding of how structure influences reactivity and properties (Belay, Habtegiorghies, Kinfe, & Muller, 2012).
Chemical Reactions and Properties
Compounds within this chemical family participate in a variety of chemical reactions, including amidation, esterification, and sulfonamide formation, reflecting their versatile reactivity profile. The functional groups present, such as the acetamide and phenoxy groups, play a crucial role in dictating the types of chemical transformations these molecules can undergo (Chkirate et al., 2019).
Physical Properties Analysis
The physical properties of these compounds, including melting points, solubility, and crystalline structure, are closely related to their molecular structure. X-ray crystallography, in particular, provides insights into the solid-state arrangement, contributing to our understanding of the material's properties and potential applications (Navarrete-Vázquez et al., 2011).
Chemical Properties Analysis
The chemical properties, such as reactivity towards specific reagents, stability under various conditions, and the ability to form derivatives through chemical modifications, are key areas of interest. Studies have shown that modifications to the chemical structure can significantly impact the biological activity and physicochemical properties of these molecules (Pirahmadi et al., 2015).
Applications De Recherche Scientifique
Hydrogen Bond Studies in Substituted Phenoxyacetamides
Research on substituted N-(2-hydroxyphenyl)-2-((4-methylbenzensulfonyl)amino)acetamides has provided insights into the formation of intra- and intermolecular hydrogen bonds in solution, demonstrating the importance of these bonds in the stability and behavior of such compounds. These findings, characterized by various spectroscopic methods, underline the compound's potential for detailed molecular interaction studies (Romero & Margarita, 2008).
Sulfonated Derivatives of Phenoxyacetamide
Research into the sulfonation of phenoxyacetamide has resulted in the synthesis of various sulfonated derivatives, revealing the compound's versatility in chemical reactions and potential for creating a variety of biologically active molecules. These studies have shed light on the reactivity and applications of sulfonated compounds in medicinal chemistry (Cremlyn & Pannell, 1978).
Application in pH Imaging Using Hyperpolarized (13)C MRI
The application of N-(2-Acetamido)-2-aminoethanesulfonic acid (ACES), related to the compound , in pH imaging using hyperpolarized (13)C MRI demonstrates the potential of similar compounds in diagnostic imaging. This research highlights the compound's utility in rapid, sensitive pH-dependent chemical shift changes for physiological studies (Flavell et al., 2015).
Synthesis and Characterization of Poly(ether-amide)s
The synthesis of new diacid monomers related to the target compound and their application in creating poly(sulfide-ether-amide)s and poly(sulfoxide-ether-amide)s with potential uses in materials science illustrate the compound's relevance to polymer chemistry. These polymers, characterized by good thermal stability and solubility in polar solvents, underscore the compound's role in developing advanced materials (Shockravi et al., 2006).
Antimicrobial Evaluation of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds incorporating a sulfamoyl moiety, akin to the target compound, and their evaluation as antimicrobial agents reveal the compound's potential in drug discovery. This research points to the compound's applicability in synthesizing new therapeutic agents with antimicrobial properties (Darwish et al., 2014).
Propriétés
IUPAC Name |
2-[4-[[methyl(methylsulfonyl)amino]methyl]phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-13(18(2,15)16)7-9-3-5-10(6-4-9)17-8-11(12)14/h3-6H,7-8H2,1-2H3,(H2,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESYCYVWUFXJBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)OCC(=O)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-[4-(3-chlorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4557934.png)

![2-(1-(3-methyl-2-buten-1-yl)-4-{[2-(methylthio)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B4557950.png)
![2-(phenylthio)-N-[4-(1-pyrrolidinyl)benzyl]acetamide](/img/structure/B4557957.png)
![2-chloro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4557964.png)



![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)
![1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)


![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B4558028.png)